2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexylidene ring, a hydroxyethylamino group, and an isoindole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of the hydroxyethylamino group, and the construction of the isoindole core. Common reagents used in these reactions include cyclohexanone, ethylamine, and phthalic anhydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and implementing purification techniques such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives, cyclohexylidene-containing molecules, and hydroxyethylamino-substituted compounds.
Uniqueness
The uniqueness of 2-{4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-[(2-HYDROXYETHYL)AMINO]BUTYL}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(2-hydroxyethylimino)butyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-22(2)12-17(26)19(18(27)13-22)16(23-9-11-25)8-5-10-24-20(28)14-6-3-4-7-15(14)21(24)29/h3-4,6-7,25-26H,5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUFFWLOYVTDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCO)CCCN2C(=O)C3=CC=CC=C3C2=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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